molecular formula C8H10BrN B049188 3-Bromo-4-isopropylpyridine CAS No. 90731-96-7

3-Bromo-4-isopropylpyridine

Cat. No.: B049188
CAS No.: 90731-96-7
M. Wt: 200.08 g/mol
InChI Key: WSNTVJABNWFYPA-UHFFFAOYSA-N
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Description

3-Bromo-4-isopropylpyridine is an organic compound with the molecular formula C8H10BrN It is a derivative of pyridine, where the bromine atom is substituted at the third position and an isopropyl group is substituted at the fourth position

Mechanism of Action

Target of Action

It’s known that bromopyridines are often used inSuzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 3-Bromo-4-isopropylpyridine would interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the reaction of palladium with the bromopyridine, resulting in the formation of a new palladium-carbon bond . Transmetalation then occurs, which involves the transfer of the organoboron compound from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound is often involved, plays a crucial role in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways, potentially affecting their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use, particularly the compounds with which it is being reacted in the Suzuki–Miyaura cross-coupling process . The product of this reaction could have various effects depending on its structure and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions under which the Suzuki–Miyaura cross-coupling reaction is performed can significantly impact the efficiency and outcome of the reaction . Factors such as temperature, solvent, and the presence of a base can all play a role in this process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-isopropylpyridine typically involves the bromination of 4-isopropylpyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for bromine addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-isopropylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The isopropyl group can be oxidized to form corresponding ketones or alcohols.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products:

  • Substituted pyridines with various functional groups depending on the nucleophile used.
  • Oxidized products such as ketones or alcohols.
  • Reduced products like piperidine derivatives.

Scientific Research Applications

3-Bromo-4-isopropylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

    3-Bromo-4-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group.

    4-Bromo-3-isopropylpyridine: Bromine and isopropyl groups are interchanged.

    3-Chloro-4-isopropylpyridine: Chlorine atom instead of bromine.

Uniqueness: 3-Bromo-4-isopropylpyridine is unique due to the specific positioning of the bromine and isopropyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to different properties and applications compared to its similar compounds.

Properties

IUPAC Name

3-bromo-4-propan-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(2)7-3-4-10-5-8(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNTVJABNWFYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70523433
Record name 3-Bromo-4-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70523433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90731-96-7
Record name 3-Bromo-4-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70523433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-(propan-2-yl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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